Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This specific derivative, with the addition of a triphenylmethoxyethyl group, is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride typically involves the reaction of piperidine with 2-(triphenylmethoxy)ethyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of new piperidine derivatives with different substituents.
Scientific Research Applications
Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
1-Benzylpiperidine: Similar structure with a benzyl group instead of the triphenylmethoxyethyl group.
4-Piperidone: A ketone derivative of piperidine.
Uniqueness
Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride is unique due to the presence of the triphenylmethoxyethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other piperidine derivatives may not be as effective.
Properties
CAS No. |
102207-16-9 |
---|---|
Molecular Formula |
C26H30ClNO |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
1-(2-trityloxyethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-5-13-23(14-6-1)26(24-15-7-2-8-16-24,25-17-9-3-10-18-25)28-22-21-27-19-11-4-12-20-27;/h1-3,5-10,13-18H,4,11-12,19-22H2;1H |
InChI Key |
RTFAUOLCBWPXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.